molecular formula C8H4Br2S2 B032780 3,3'-Dibromo-2,2'-bithiophene CAS No. 51751-44-1

3,3'-Dibromo-2,2'-bithiophene

Cat. No.: B032780
CAS No.: 51751-44-1
M. Wt: 324.1 g/mol
InChI Key: KBRZCEVRNLKHAZ-UHFFFAOYSA-N
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Description

3,3’-Dibromo-2,2’-bithiophene is an organobromine compound with the molecular formula C8H4Br2S2. It is a derivative of bithiophene, where bromine atoms are substituted at the 3 and 3’ positions of the thiophene rings. This compound is known for its applications in the field of organic electronics and optoelectronics, particularly in the synthesis of semiconducting molecules and polymers .

Mechanism of Action

Target of Action

3,3’-Dibromo-2,2’-bithiophene is primarily used in the synthesis of semiconducting molecules, oligothiophenes, and polymers . These materials are the primary targets of the compound and play a crucial role in the development of various optoelectronic and electronic devices, including organic solar cells, thin film transistors, chemical sensors, and photovoltaic cells .

Mode of Action

The compound interacts with its targets through a process known as polymerization . This involves the formation of a large molecule, a polymer, from many smaller repeating units, or monomers. The bromine atoms in the 3,3’-Dibromo-2,2’-bithiophene molecule can be substituted with other functional groups, such as fluorine (F) or cyano (CN), to make the structure more electron-deficient . This has a significant impact on the device performance in terms of charge mobility, stability, and overall device efficiency .

Biochemical Pathways

It is known that the compound can be used to synthesize more complex structures, such as dithieno [3,2-b:2,3-d]pyrroles (dtp), dithieno [3,2-b:2,3-d]silole (dts), dithieno [3,2-b:2,3-d]selenophene (dtse), dithieno [3,2-b:2′,3′-d]germole (dtg) and 4,4′-spiro-bis [cyclopenta [2,1-b;3,4-b′]dithiophene] (sct) . These structures have applications in a variety of organic electronic and optoelectronic devices .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has low solubility, dissolving in some organic solvents such as toluene .

Result of Action

The molecular and cellular effects of 3,3’-Dibromo-2,2’-bithiophene’s action are primarily seen in the performance of the devices it is used to construct. The compound’s ability to form polymers with desirable electronic properties can enhance the charge mobility, stability, and overall efficiency of devices such as organic solar cells and thin film transistors .

Action Environment

The action of 3,3’-Dibromo-2,2’-bithiophene can be influenced by environmental factors. For instance, the compound should be stored under inert gas and away from heat . Additionally, the compound’s performance in device construction can be affected by the conditions under which the devices are fabricated and operated .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dibromo-2,2’-bithiophene typically involves the bromination of 2,2’-bithiophene. One common method includes the addition of bromine to a solution of 2,2’-bithiophene in a mixture of acetic acid and chloroform at low temperatures (5-15°C). The reaction is allowed to proceed for several hours, followed by quenching with an aqueous solution of potassium hydroxide .

Industrial Production Methods: Industrial production of 3,3’-Dibromo-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Dibromo-2,2’-bithiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted bithiophenes with different functional groups.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiol derivatives.

Scientific Research Applications

3,3’-Dibromo-2,2’-bithiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3,3’-Dibromo-2,2’-bithiophene is unique due to its specific bromine substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in the design and synthesis of advanced optoelectronic devices .

Properties

IUPAC Name

3-bromo-2-(3-bromothiophen-2-yl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2S2/c9-5-1-3-11-7(5)8-6(10)2-4-12-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRZCEVRNLKHAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)C2=C(C=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356044
Record name 3,3'-dibromo-2,2'-bithiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51751-44-1
Record name 3,3'-dibromo-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-DIBROMO-2,2'-BITHIOPHENE
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Synthesis routes and methods I

Procedure details

A mixture of 3,3′,5,5′-tetrabromo-2,2′-bithiophene (25 g, 52.3 mmol), ethanol (50 ml), water (50 ml) and glacial acetic acid (100 ml) was heated to reflux. Then the heating oil bath was removed, and zinc powder (13.1 g, 200 mmol) was added in portions at such a rate that the mixture continued to reflux. After the addition was complete, heating was continued, the mixture was refluxed for another 5 h and cooled down to room temperature. The unreacted zinc powder was filtered off and the filtrate was collected, diluted with diethyl ether and then washed twice with water. The ether solution was dried with anhydrous MgSO4 and the solvent was evaporated under reduced pressure. The crude product was recrystallized from hexane to afford a greenish crystal in the yield of 91% (15.3 g). 1H-NMR (CDCl3, ppm): δ7.40 (d, 2H, J=5 Hz), 7.11 (d, 2H, J=5 Hz).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
13.1 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Zn powder (31.7 g, 0.485 mol) was added in portions to a vigorously stirred refluxing mixture of bithiophene (1) (77.9 g, 0.162 mol) in 400 mL of ethanol containing 40 mL of water, 100 mL of glacial acetic acid, and 8 mL of 3 M HCl (aq). After refluxing for 2 h, the mixture was filtered hot and upon cooling to 0° C., yellow crystals were collected by filtration. The crystals were dissolved in diethyl ether, washed three times with 200 mL of water, once with 100 mL of brine, and dried over anhydrous MgSO4. The organic solution was filtered and the solvent was removed by evaporation to give 49.4 g (94% yield) of a light yellow powder. Anal. Calcd. for C8H4Br2S2: C, 29.65; H, 1.24. Found: C, 29.59; H, 1.14; 1H NMR (CDCl3): 7.41 (d, J=5.3 Hz, 2H), 7.09 (d, J=5.3 Hz, 2H) ppm.
Quantity
77.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
31.7 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

3,3′,5,5′-Tetrabromo-2,2′-bithiophene, 10 (15 g, 31.1 mmol) was added in portion within 0.5 h to a refluxing dispersion of zinc powder (7.8 g, 0.12 mol) in 150 mL of ethanol containing 15 mL of water, 72 mL of glacial acetic acid, and 3.1 mL of 3 M HCl. After refluxing for an additional 2 h and then cooling to room temperature, the mixture was filtered and washed three times with ethanol, and the filtrate was collected. The solvent was then removed by evaporation, and 60 mL of H2O was added. The mixture was then extracted with dichloromethane (3×100 mL), and the combined extract was washed with water, dried over anhydrous MgSO4, and filtered. The solvent was removed by evaporation, and the crude product was crystallized from hexane to give colorless crystals of product 9.2 g, 92% yield. 1H NMR (400 MHz, CDCl3, δ) 7.43 (d, J=5.4 Hz, 2H), 7.09 (d, J=5.4 Hz, 2H). 13C NMR (100 MHz, CDCl3, δ) 130.8, 128.8, 127.5, 112.6. MS (FAB): m/z 324.0 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
72 mL
Type
reactant
Reaction Step One
Name
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
7.8 g
Type
catalyst
Reaction Step One
Yield
92%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 3,3'-dibromo-2,2'-bithiophene?

A1: this compound possesses the molecular formula C8H4Br2S2 and a molecular weight of 324.05 g/mol. Its structure has been confirmed through X-ray crystallography, revealing a head-to-head conformation with significant distortion due to steric hindrance between the bromine atoms [].

Q2: How does the presence of bromine atoms in this compound influence its properties compared to the unsubstituted 2,2'-bithiophene?

A2: The bromine atoms in this compound introduce steric hindrance and electron-withdrawing effects. These factors contribute to a higher ionization potential, a wider optical band gap, and reduced conductivity in polymers derived from this compound compared to unsubstituted poly(bithiophene) [, ].

Q3: Can this compound be further functionalized, and if so, what methods are commonly used?

A3: Yes, the bromine atoms act as versatile leaving groups, enabling various functionalization strategies. These include:

  • Grignard reactions: Transformation to 3,3'-dialkyl-2,2'-bithiophenes by reacting with alkyl magnesium halides [].
  • Ullmann-type coupling reactions: Formation of C-N bonds, as demonstrated by the synthesis of N-(4-hexylbenzoyl) dithieno[3,2-b:2’,3’-d]pyrrole [, ].
  • Metal-catalyzed reactions: Palladium-catalyzed hydrodebromination allows for selective removal of bromine atoms, providing access to various bromothiophene and bromobithiophene derivatives [].

Q4: What are the potential applications of this compound in material science?

A4: this compound serves as a precursor for synthesizing polymers with tailored properties. For example, it's used to create:

  • Poly(3,3′-dibromo-2,2′-bithiophene): This polymer, while exhibiting lower conductivity than its unsubstituted counterpart, offers improved solubility and processibility, making it suitable for applications requiring solution-based processing [].
  • Donor-acceptor copolymers: By incorporating electron-rich bithiophene units derived from this compound with electron-deficient units, polymers with interesting optoelectronic properties can be developed [].

Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A5: Common characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information by analyzing the 1H and 13C nuclei [, ].
  • Fourier Transform Infrared (FT-IR) Spectroscopy: Identifies functional groups present in the molecule [, ].
  • X-ray crystallography: Determines the three-dimensional structure of the molecule in its crystalline form [].
  • Electrochemical techniques: Cyclic voltammetry can provide insights into the electrochemical behavior of this compound and its polymerized forms [, , ].

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